3-Nitro-1H-indazole

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Indazole-based research is hindered by regioisomer-dependent variability in LogP, reactivity, and bioactivity. 3-Nitro-1H-indazole (CAS 31164-27-9) eliminates this uncertainty with a defined C3-nitro scaffold. • LogP ~2.0 vs. 0.76 for 5-nitro isomer - ideal for membrane-permeable candidates • Scalable metal-free synthesis enables rapid 3-aminoindazole library generation • Critical gap-filling tool for MAO-B SAR across all nitroindazole regioisomers • Model substrate for electrochemical reductive dimerization studies

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 31164-27-9
Cat. No. B1417648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1H-indazole
CAS31164-27-9
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9)
InChIKeyOWIRCRREDNEXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-indazole (CAS 31164-27-9) Technical Procurement & Baseline Profile


3-Nitro-1H-indazole (CAS 31164-27-9) is a C3-nitro-substituted bicyclic heterocycle within the indazole class, defined by a benzene ring fused to a pyrazole ring with a nitro group attached at the 3-position [1]. The compound is characterized by its molecular formula C₇H₅N₃O₂, molecular weight of 163.13 g/mol, and a distinct regiochemical signature conferred by the nitro group placement [1]. As a building block, its synthetic utility is driven by the electron-withdrawing nitro group, which enables downstream reduction to amine intermediates or participation in electrophilic substitution pathways [2].

Why 3-Nitro-1H-indazole Cannot Be Interchanged with Other Nitroindazole Isomers


The practice of substituting nitroindazole isomers without rigorous justification fails due to pronounced regioisomer-dependent variation in electrochemical behavior, physicochemical parameters, and synthetic accessibility. The position of the nitro group on the indazole core dictates the electronic distribution, which in turn governs the compound's reduction potential and reactivity [1]. For instance, the C3-nitro motif in 3-nitro-1H-indazole confers a distinct LogP (approximately 1.7-2.0) compared to the 5-nitro isomer (LogP ≈ 0.76), directly impacting solvent partitioning and handling during synthetic workflows [2][3]. Furthermore, the availability of modern, metal-free, and highly regioselective synthetic protocols for 3-nitroindazoles renders this isomer particularly advantageous for scalable research and industrial applications, distinguishing it from isomers that may require less efficient or less selective nitration strategies [4].

Quantitative Differentiation of 3-Nitro-1H-indazole Against Key Analogs


Regioselective C3-Nitration via Metal-Free Protocol Enables Scalable Synthesis

3-Nitro-1H-indazole is distinguished by a recently developed metal-free nitration method that achieves high regioselectivity for the C3-position. This TBN-mediated process operates under ambient air and provides a cleaner, more sustainable alternative to traditional nitration methods. While this specific study reports 'good to excellent yields' for a variety of 3-nitroindazoles, the key differentiator is the high regioselectivity for the C3-position, which is a known challenge for indazole functionalization [1]. This contrasts with nitration of the 5- or 6-positions, which may require different starting materials or catalytic conditions and may not benefit from this specific metal-free, air-tolerant protocol.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Divergent MAO-B Inhibitory Potency Among Nitroindazole Isomers

While direct biological data for 3-nitro-1H-indazole is limited, a critical class-level inference can be drawn from the established structure-activity relationship (SAR) of nitroindazole isomers as inhibitors of human monoamine oxidase B (MAO-B). The position of the nitro group is a critical determinant of inhibitory potency. In a head-to-head comparison, 5-nitroindazole exhibited an IC50 of 0.99 µM against human MAO-B, while 6-nitroindazole showed significantly weaker inhibition (IC50 = 2.5 µM), and 7-nitroindazole was a poor inhibitor (IC50 = 27.8 µM) [1]. This demonstrates that even a change in nitro group position from the 5- to the 6- or 7-position can alter potency by over an order of magnitude. This SAR framework strongly suggests that the C3-substituted 3-nitro-1H-indazole will possess a unique biological activity profile distinct from the 5-, 6-, and 7-isomers, making it a valuable, differentiated probe for target validation studies.

Neuroscience Enzymology Drug Discovery

Significant Difference in Calculated Lipophilicity (LogP) Affects Downstream Handling

The calculated partition coefficient (LogP) of 3-nitro-1H-indazole is reported as 1.99 [1]. This value indicates significantly higher lipophilicity compared to its 5-nitroindazole isomer, which has a calculated LogP of 0.76 [2]. This nearly 1.2 log unit difference translates to a more than 15-fold difference in octanol/water partition ratio, directly influencing the compound's behavior in reversed-phase chromatography, its solubility in organic solvents, and its partitioning in biphasic reaction mixtures.

Physicochemical Properties Medicinal Chemistry Chromatography

Divergent Electrochemical Reduction Behavior: Dimerization Propensity

Electrochemical studies using cyclic voltammetry have revealed a distinct behavioral divergence between classes of nitroindazoles. N-1H nitroindazoles, a class to which 3-nitro-1H-indazole belongs, exhibit a propensity to undergo dimerization upon reduction. This phenomenon has been experimentally confirmed for 5- and 6-nitroindazoles, where the reduction of the nitro group leads to the formation of a dimeric species [1]. This behavior is strictly related to the electronic distribution in N-1H nitroindazoles and is not observed in the same way for N-2-alkyl substituted analogs. While the specific reduction potential (E°) for 3-nitro-1H-indazole was not found in the provided search results, its classification as an N-1H nitroindazole places it within this distinct electrochemical category.

Electrochemistry Material Science Mechanistic Studies

Optimal Application Scenarios for 3-Nitro-1H-indazole Based on Differentiated Evidence


Precursor for 3-Aminoindazole via Metal-Free Reduction

The scalable, metal-free, and air-tolerant synthesis of 3-nitroindazoles positions 3-nitro-1H-indazole as a strategic starting material for generating 3-aminoindazole libraries. The subsequent reduction of the nitro group is a well-established transformation, and the availability of a clean, high-yielding method to the 3-nitro precursor streamlines the entire synthetic pathway to these valuable amine intermediates [1].

Chemical Probe for MAO-B Structure-Activity Relationship (SAR) Studies

Given the established and dramatic difference in MAO-B inhibitory potency among the 5-, 6-, and 7-nitroindazole isomers [1], 3-nitro-1H-indazole represents a critical missing piece in the SAR puzzle for this target. It should be prioritized for use in comparative biochemical assays to map the full pharmacophore of the indazole scaffold against MAO-B and related enzymes.

Model Substrate for Electrochemical and Reductive Dimerization Studies

The documented ability of N-1H nitroindazoles to undergo reductive dimerization [1] makes 3-nitro-1H-indazole an ideal model compound for fundamental studies in organic electrochemistry or for the development of new synthetic methods based on radical dimerization. Its use can lead to the discovery of novel dimeric or oligomeric indazole-based materials.

Building Block with Defined High Lipophilicity

In medicinal chemistry campaigns where increasing the LogP of a lead compound is a goal, the 3-nitroindazole core offers a significant advantage. With a calculated LogP of ~2.0, it is substantially more lipophilic than its 5-nitro isomer (LogP = 0.76) [1][2]. This makes it a more suitable choice for designing molecules intended to cross biological membranes or for applications requiring high solubility in non-polar media.

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